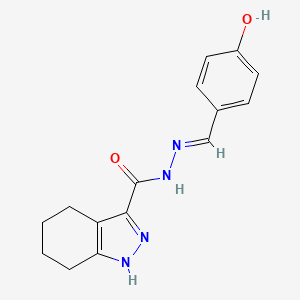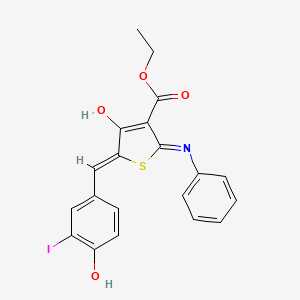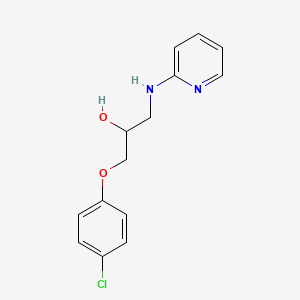
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol (CPA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor, which is involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism.
Mechanism of Action
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. By blocking the beta-adrenergic receptor, this compound inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on the beta-adrenergic receptor. By blocking the receptor, this compound reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. This leads to a decrease in heart rate, blood pressure, and metabolic rate. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol in lab experiments is its selectivity for the beta-adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other beta-blockers. This means that higher concentrations of this compound may be required to achieve the desired effect.
Future Directions
There are several future directions for research involving 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. One area of interest is the role of beta-adrenergic receptors in the development and progression of various diseases, such as heart failure and cancer. Another area of interest is the development of more potent and selective beta-blockers based on the structure of this compound. Finally, the use of this compound as a tool to investigate the role of beta-adrenergic receptors in the central nervous system is an area of ongoing research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor and has been used as a tool to investigate the role of this receptor in various physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesis Methods
The synthesis of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol involves several steps, including the reaction of 2-pyridinylamine with 1-bromo-4-chlorobenzene to form 1-(4-chlorophenyl)-2-pyridinylamine. This intermediate is then reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is treated with sodium borohydride to produce this compound. The overall yield of the synthesis is around 60%.
Scientific Research Applications
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been widely used in scientific research as a tool to study the beta-adrenergic receptor. It has been shown to selectively block the beta-adrenergic receptor without affecting other receptors, such as the alpha-adrenergic receptor. This selectivity makes it a valuable tool to investigate the role of beta-adrenergic receptors in various physiological processes.
properties
IUPAC Name |
1-(4-chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-4-6-13(7-5-11)19-10-12(18)9-17-14-3-1-2-8-16-14/h1-8,12,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAOQGBIZDUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)
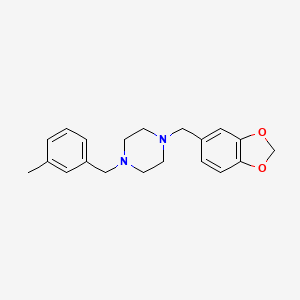
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
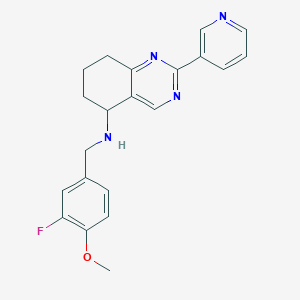
![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)
